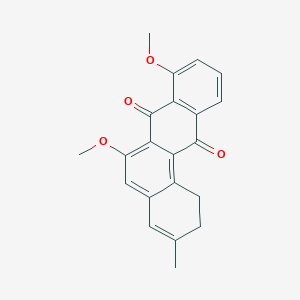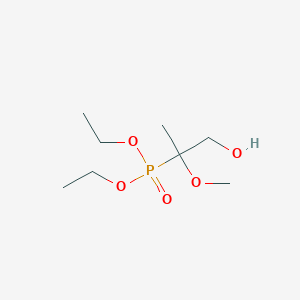![molecular formula C13H18O B14380401 Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- CAS No. 88245-94-7](/img/structure/B14380401.png)
Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[55]undeca-1,4-dien-3-one, 1,5-dimethyl- is a unique organic compound characterized by its spirocyclic structure This compound features a spiro linkage between two rings, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- can be achieved through several synthetic routes. One common method involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides and sulfonyl allenols . This one-pot synthesis is efficient and provides a high yield of the desired spirocyclic product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated spirocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, such as alcohols, ketones, and halides. These products can be further utilized in synthetic chemistry and material science.
Aplicaciones Científicas De Investigación
Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- involves its interaction with molecular targets through its spirocyclic core and functional groups. The compound can engage in various chemical interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which influence its reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Similar spirocyclic structure but with different positions of double bonds.
Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-: Another spirocyclic compound with additional methyl groups and a methylene bridge.
Uniqueness
Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- stands out due to its specific arrangement of double bonds and methyl groups, which confer unique reactivity and potential applications. Its distinct structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Propiedades
Número CAS |
88245-94-7 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1,5-dimethylspiro[5.5]undeca-1,4-dien-3-one |
InChI |
InChI=1S/C13H18O/c1-10-8-12(14)9-11(2)13(10)6-4-3-5-7-13/h8-9H,3-7H2,1-2H3 |
Clave InChI |
VCEHZJZFMDYRDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=C(C12CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


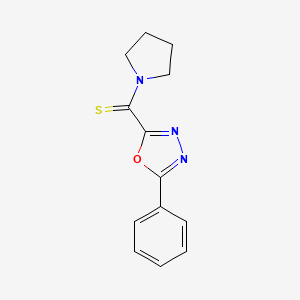

![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)

![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
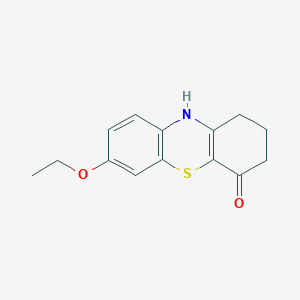
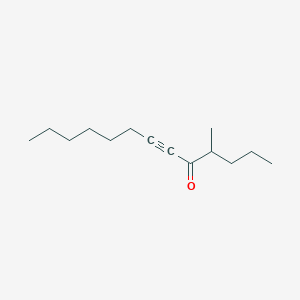
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
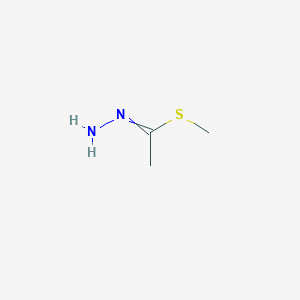
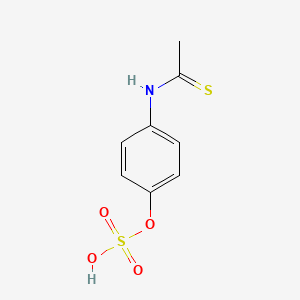
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
